molecular formula C12H12O3 B1330655 Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 7442-52-6

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1330655
CAS No.: 7442-52-6
M. Wt: 204.22 g/mol
InChI Key: YDDRYTDEKAPAHE-UHFFFAOYSA-N
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Description

. It is a derivative of naphthalene and is characterized by the presence of a ketone group and a carboxylate ester group. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-tetralone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methylene group instead of a methyl ester.

    1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The acid form of the compound.

Uniqueness

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific ester functional group, which allows for versatile chemical modifications and applications in various fields of research and industry .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRYTDEKAPAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322516
Record name Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7442-52-6
Record name 7442-52-6
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Record name Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene
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Synthesis routes and methods I

Procedure details

A suspension of 60% dispersion of sodium hydride in mineral oil (1.64 g, 41 mmol) in dimethyl carbonate (50 mL) was treated dropwise with alpha-tetralone (4.6 mL, 34 mmol). The mixture was heated at 90° C. for 20 minutes, cooled to ambient temperature, treated with 2 M HCl (40 mL), and extracted with EtOAc (100 mL and 25 mL). The combined EtOAc layers were washed with brine, dried (MgSO4), filtered, concentrated under reduced pressure and chromatographed on silica gel eluting with a gradient of hexane:EtOAc (20:1 and 10:1) to provide the title compound. MS (M+H)+ m/z 205.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a mixture of sodium hydride (60% dispersion in mineral oil, 887 mg, 22.0 mmol), dimethyl carbonate (15 mL) and 3,4-dihydronaphthalen-1(2H)-one (1.46 g, 10.0 mmol) was stirred at 80° C. for 3.5 hr. The reaction mixture was quenched with diluted hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried over sodium carbonate, filtrated, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=1/0-5/1) to give the title compound as a white solid.
Quantity
887 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in the research presented?

A1: this compound serves as the substrate in the catalytic aromatization reaction investigated in the study []. The Pd(II)– and Cu(II)–Salen complexes synthesized in the research are used as catalysts to facilitate the conversion of this compound to methyl 1-hydroxynaphthalene-2-carboxylate.

Q2: Can you describe the reaction involving this compound in more detail?

A2: The research focuses on the synthesis of Pd(II)– and Cu(II)–Salen complexes and their application as catalysts in the aromatization of this compound []. While the specific mechanism is not detailed in the abstract, the reaction likely involves the oxidation of the substrate, resulting in the formation of a new aromatic ring and the corresponding methyl 1-hydroxynaphthalene-2-carboxylate product.

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